![molecular formula C9H10FNO4S B1195295 N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine CAS No. 670260-29-4](/img/structure/B1195295.png)
N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine
Descripción general
Descripción
N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications in coordination chemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of related N-sulfonylglycine compounds involves reactions with specific reagents under controlled conditions. For example, the synthesis of N-[(3-carboxyphenyl)sulfonyl]glycine and N,N′-(1,3-phenylenedisulfonyl)bis(glycine) involves reactions with Mn(ClO4)2·6H2O and 1,3-phenylenebis(sulfonyl chloride), respectively (Ma et al., 2008).
Molecular Structure Analysis
The molecular structure of related N-sulfonylglycine compounds is characterized by crystallography. For instance, single-crystal X-ray diffraction was used to determine the structure of N-[(3-carboxyphenyl)sulfonyl]glycine (Ma et al., 2008).
Chemical Reactions and Properties
These compounds can participate in complex reactions, forming coordination polymers with diverse structural characteristics. The specific reactivity and binding capabilities depend on the base and metal ions used in the synthesis, as seen in the formation of copper(II) and manganese(II) complexes (Ma et al., 2008).
Aplicaciones Científicas De Investigación
Application in Capillary Chromatography
N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine has been investigated for its potential application in micellar electrokinetic capillary chromatography (MEKC). A study used a fluorosurfactant derivative, specifically the anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, in MEKC systems. This derivative showed increased efficiency and selectivity differences when compared with sodium dodecylsulphate, indicating potential for improved chromatographic techniques (Ridder et al., 2001).
Inhibition of NMDA Receptors
Another application area is in inhibiting N-methyl-d-aspartate receptors (NMDARs), a type of glutamate and glycine-gated Ca2+-permeable channel in the central nervous system. A study identified sulfonamide derivatives as novel NR1/NR2A receptor antagonists, where compounds like N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide displayed potent activity at NR1/NR2A receptors (Bettini et al., 2010).
Crystal Engineering
This compound also finds applications in crystal engineering. For example, novel flexible multidentate ligands such as N-[(3-carboxyphenyl)sulfonyl]glycine have been synthesized for the creation of metal complexes with unique structural characteristics, which might be relevant for material science and coordination chemistry (Ma et al., 2008).
Inhibition of Aldose Reductase
N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine derivatives have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. Certain derivatives were found to be potent inhibitors, suggesting potential therapeutic applications in diabetes management (Mayfield & Deruiter, 1987).
Synthesis and Biological Investigation
Research has been conducted on synthesizing and characterizing glycine-based sulfonamide derivatives for biological applications. These compounds, such as N-(glycine)-para styrene sulfonamide (GSS), have been investigated for their antimicrobial properties and potential molecular docking applications, showing promising results in inhibiting bacterial growth (Shafieyoon et al., 2019).
Inhibition of Glycine Transporter-1
N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine derivatives have also been explored as inhibitors of glycine transporter-1 (GlyT-1), with compounds demonstrating potential therapeutic applications in psychiatric disorders and neurological conditions (Cioffi et al., 2016).
Propiedades
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6-4-7(2-3-8(6)10)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHCUJFRMRNWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351480 | |
| Record name | N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine | |
CAS RN |
670260-29-4 | |
| Record name | N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




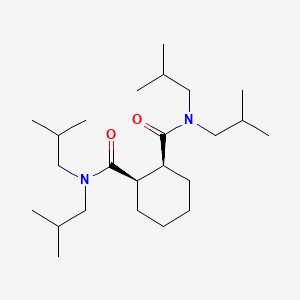
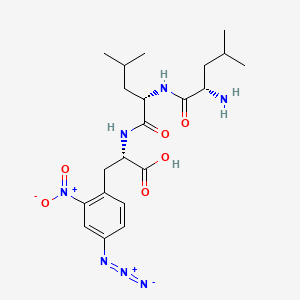
![ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1195216.png)
![[3.3]Paracyclophane](/img/structure/B1195223.png)
![4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid](/img/structure/B1195226.png)
![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)
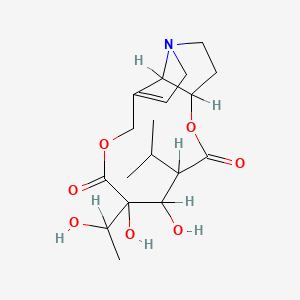
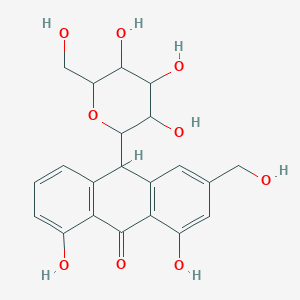

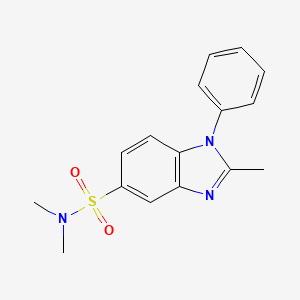
![2-(2,4-dimethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B1195233.png)
![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)
